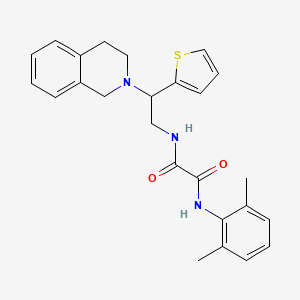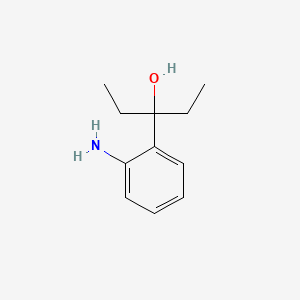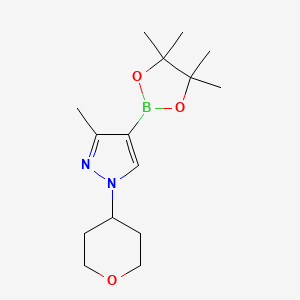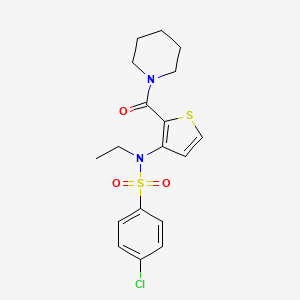
4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many biologically active compounds . The piperidine ring is a five-membered ring with one nitrogen atom . This compound also contains a thiophen group, a benzenesulfonamide group, and a chloro group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The piperidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The presence of the chloro group, ethyl group, and benzenesulfonamide group further adds to the complexity of the molecule .Wissenschaftliche Forschungsanwendungen
Fentanyl-related Designer Drugs Study
A study on fentanyl-related designer drugs, specifically W-18 and W-15, found these compounds to lack appreciable opioid activity both in vitro and in vivo. Despite being chemically related to potent opioid agonists like fentanyl, W-18 and W-15 showed no detectable activity at μ, δ, κ, and nociceptin opioid receptors, and no significant activity at known targets for psychoactive drugs. This challenges the notion that these compounds are potent opioid agonists, highlighting the complexity of predicting pharmacological activity based solely on structural similarity (Huang et al., 2017).
Carbonic Anhydrase Inhibitors
Another area of research involves the synthesis and pharmacological assessment of novel benzenesulfonamide derivatives as carbonic anhydrase (CA) inhibitors. These compounds were tested against various human isoforms of carbonic anhydrase (hCA), showing low nanomolar inhibitory action against hCA II and demonstrating potential as anticonvulsant agents. Some derivatives displayed effective seizure protection in animal models, suggesting their utility in treating conditions like epilepsy (Mishra et al., 2017).
Sulfonamide-based CA IX Inhibitors
The discovery of benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isoforms, particularly hCA IX, is notable for its implications in cancer research. These compounds demonstrated potent inhibitory action against hCA IX, a target of interest for anticancer and antimetastatic agents, showcasing the potential of sulfonamide derivatives in developing new cancer therapies (Lolak et al., 2019).
Phospholipase A2 Inhibitors
Research on substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2 highlights their potential in reducing myocardial infarction size in animal models. This suggests their applicability in cardiovascular disease treatment, demonstrating the therapeutic versatility of benzenesulfonamide derivatives (Oinuma et al., 1991).
Eigenschaften
IUPAC Name |
4-chloro-N-ethyl-N-[2-(piperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-2-21(26(23,24)15-8-6-14(19)7-9-15)16-10-13-25-17(16)18(22)20-11-4-3-5-12-20/h6-10,13H,2-5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDUBKDEFWNLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethyl-N-(2-(piperidine-1-carbonyl)thiophen-3-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2756122.png)

![N-(3-chlorophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2756126.png)
![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
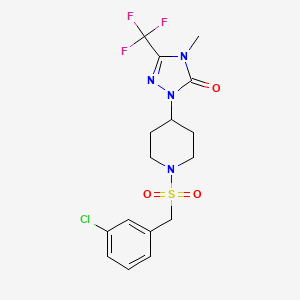
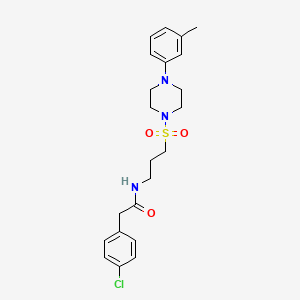


![[5-(Azetidin-3-yl)-1,3-oxazol-4-yl]methanol;dihydrochloride](/img/structure/B2756136.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B2756138.png)
